Cas no 1262004-28-3 (3-(2-Formylphenyl)isonicotinic acid)

3-(2-Formylphenyl)isonicotinic acid is a versatile bifunctional compound featuring both an aldehyde and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The formyl group at the ortho position of the phenyl ring and the carboxylic acid on the isonicotinic moiety enable selective functionalization, facilitating applications in heterocycle formation, metal-organic frameworks (MOFs), and ligand design. Its rigid aromatic structure contributes to stability in diverse reaction conditions. The compound is particularly useful in medicinal chemistry for constructing bioactive molecules due to its ability to participate in condensation, cyclization, and coordination reactions. High purity and well-defined reactivity enhance its utility in precision synthesis.
3-(2-Formylphenyl)isonicotinic acid structure
1262004-28-3 structure
Product Name:3-(2-Formylphenyl)isonicotinic acid
CAS No:1262004-28-3
MF:C13H9NO3
MW:227.215463399887
MDL:MFCD18316816
CID:2768803
PubChem ID:53222631
Update Time:2025-10-28

3-(2-Formylphenyl)isonicotinic acid Chemical and Physical Properties

Names and Identifiers

    • DTXSID80687010
    • SCHEMBL2557655
    • 3-(2-FORMYLPHENYL)ISONICOTINIC ACID
    • 3-(2-Formylphenyl)isonicotinic acid, 95%
    • MFCD18316816
    • 1262004-28-3
    • 3-(2-Formylphenyl)isonicotinic acid
    • MDL: MFCD18316816
    • Inchi: 1S/C13H9NO3/c15-8-9-3-1-2-4-10(9)12-7-14-6-5-11(12)13(16)17/h1-8H,(H,16,17)
    • InChI Key: JHFPALXOSQJIKW-UHFFFAOYSA-N
    • SMILES: OC(C1C=CN=CC=1C1C=CC=CC=1C=O)=O

Computed Properties

  • Exact Mass: 227.058243149Da
  • Monoisotopic Mass: 227.058243149Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.3Ų

3-(2-Formylphenyl)isonicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB323259-5 g
3-(2-Formylphenyl)isonicotinic acid, 95%; .
1262004-28-3 95%
5g
€1159.00 2023-04-26
abcr
AB323259-5g
3-(2-Formylphenyl)isonicotinic acid, 95%; .
1262004-28-3 95%
5g
€1159.00 2025-02-21

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(CAS:1262004-28-3)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:17
Price ($):687.0
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3-(2-Formylphenyl)isonicotinic acid Related Literature

Additional information on 3-(2-Formylphenyl)isonicotinic acid

Introduction to 3-(2-Formylphenyl)isonicotinic Acid (CAS No. 1262004-28-3)

3-(2-Formylphenyl)isonicotinic acid, with the chemical formula C11H7NO4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its unique structural features, which include a formyl group and an isonicotinic acid moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The CAS number 1262004-28-3 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and literature. This numbering system is crucial for researchers and chemists who need to reference specific chemical entities accurately. The name 3-(2-Formylphenyl)isonicotinic acid itself offers detailed insight into its molecular structure, highlighting the substituents attached to the benzene ring and the isonicotinic acid backbone.

In recent years, 3-(2-Formylphenyl)isonicotinic acid has garnered attention due to its potential applications in drug discovery and development. Its structural framework suggests compatibility with various biological targets, making it a valuable building block for designing novel therapeutic agents. The formyl group, in particular, can participate in condensation reactions, leading to the formation of complex heterocyclic compounds that exhibit diverse biological activities.

One of the most compelling aspects of 3-(2-Formylphenyl)isonicotinic acid is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting enzymes involved in inflammatory pathways. For instance, derivatives of this compound have shown promise in modulating the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators.

The isonicotinic acid moiety is particularly noteworthy, as it is a common pharmacophore found in several FDA-approved drugs. This moiety is known for its ability to interact with biological targets such as bacterial enzymes and mammalian receptors, making it a valuable scaffold for drug design. By incorporating modifications into the isonicotinic acid core, chemists can fine-tune the pharmacological properties of derived compounds, enhancing their efficacy and selectivity.

Recent studies have also explored the potential of 3-(2-Formylphenyl)isonicotinic acid in developing anticancer agents. The formyl group enables facile functionalization, allowing researchers to attach various substituents that can enhance binding affinity to cancer-specific proteins. Preclinical studies have indicated that certain derivatives exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells, suggesting their therapeutic potential.

The synthesis of 3-(2-Formylphenyl)isonicotinic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate phenols and isonicotinic acid derivatives, followed by formylation at the para position of the benzene ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency.

In terms of applications beyond drug development, 3-(2-Formylphenyl)isonicotinic acid has shown utility in material science and catalysis. Its ability to participate in coordination chemistry makes it a suitable ligand for metal complexes used in catalytic processes. These metal complexes can be employed in various transformations, including hydrogenation and oxidation reactions, which are crucial in industrial chemical synthesis.

The compound's stability under different conditions has been thoroughly investigated, providing insights into its practical applicability. Studies have demonstrated that 3-(2-Formylphenyl)isonicotinic acid remains stable under moderate temperatures and pH conditions, making it suitable for use in both laboratory-scale experiments and large-scale industrial processes.

Ethical considerations are also important when working with this compound. While it does not fall under categories of hazardous or controlled substances, proper handling protocols must be followed to ensure safety during synthesis and handling. Researchers are encouraged to adhere to standard laboratory practices, including the use of personal protective equipment (PPE) and proper waste disposal methods.

The future prospects for 3-(2-Formylphenyl)isonicotinic acid are promising, with ongoing research exploring new synthetic methodologies and applications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with enhanced biological activities. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:1262004-28-3)
A1117880
Purity:99%
Quantity:5g
Price ($):687.0
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